Cas no 440332-67-2 (4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione)

4-(Propan-2-yl)amino-1,2-dihydroquinazoline-2-thione is a heterocyclic organic compound featuring a quinazoline core substituted with an isopropylamino group and a thione functionality at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate for synthesizing biologically active molecules. The thione group enhances its ability to form metal complexes, making it valuable in coordination chemistry. Its stability under standard conditions and compatibility with further functionalization offer advantages in synthetic pathways. The compound’s distinct electronic properties also make it of interest in material science research.
4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione structure
440332-67-2 structure
Product Name:4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione
CAS No:440332-67-2
MF:C11H13N3S
MW:219.306020498276
CID:6415943
PubChem ID:167998473
Update Time:2025-10-28

4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione Chemical and Physical Properties

Names and Identifiers

    • 4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione
    • 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione
    • 440332-67-2
    • Inchi: 1S/C11H13N3S/c1-7(2)12-10-8-5-3-4-6-9(8)13-11(15)14-10/h3-8H,1-2H3,(H,12,14,15)
    • InChI Key: ZMLJBXXDVUEYAM-UHFFFAOYSA-N
    • SMILES: S=C1N=C2C=CC=CC2/C(/N1)=N/C(C)C

Computed Properties

  • Exact Mass: 219.08301860g/mol
  • Monoisotopic Mass: 219.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 68.8Ų

4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione Pricemore >>

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Additional information on 4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione

4-(Propan-2-yl)amino-1,2-dihydroquinazoline-2-thione: A Comprehensive Overview

The compound with CAS No 440332-67-2, known as 4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers worldwide.

The quinazoline core of this compound is a well-known heterocyclic structure that forms the basis of numerous bioactive molecules. The substitution at the 4-position with a propan-2-ylamino group introduces steric and electronic effects that influence the compound's reactivity and selectivity. This modification has been shown to enhance the molecule's ability to interact with specific biological targets, such as enzymes and receptors.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only improve yield but also reduce reaction time, making the compound more accessible for large-scale studies.

In terms of biological activity, 4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione has demonstrated promising results in anti-inflammatory and anti-cancer assays. Studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have shown that this compound can inhibit key enzymes involved in inflammatory pathways, potentially offering new therapeutic options for chronic inflammatory diseases.

Moreover, the compound's thione functionality has been explored for its potential in metalloenzyme inhibition. Recent research indicates that 4-(propan-2-yl)amino-1,2-dihydroquinazoline-2-thione can act as a competitive inhibitor of certain metalloenzymes, which are implicated in various pathological conditions. This finding underscores the compound's versatility and its potential role in developing novel enzyme-targeted therapies.

The structural flexibility of 4-(propan-2-yllamino)-1,2-dihydroquinazoline-thione also makes it an attractive candidate for material science applications. Its ability to form stable coordination complexes with transition metals has been leveraged in the development of new materials for catalysis and sensing technologies. For instance, recent studies have reported its use as a ligand in metalloporphyrin-based sensors for detecting environmental pollutants.

In conclusion, CAS No 44033267 represents a versatile and bioactive molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and biological studies, positions it as a key player in future research and development efforts. As ongoing investigations continue to uncover new facets of its properties and applications, this compound is poised to make significant contributions to both academic and industrial fields.

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